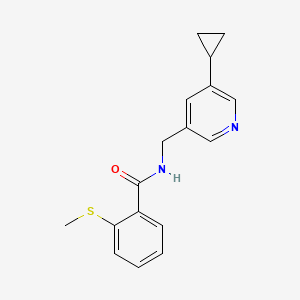

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-21-16-5-3-2-4-15(16)17(20)19-10-12-8-14(11-18-9-12)13-6-7-13/h2-5,8-9,11,13H,6-7,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXKRNAWTANCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:

-

Formation of the Cyclopropylpyridine Intermediate

- Starting with a pyridine derivative, a cyclopropyl group is introduced via cyclopropanation reactions. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

-

Oxidation

- The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction

- The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

-

Substitution

- The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide has several applications in scientific research:

-

Chemistry

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under different chemical conditions.

-

Biology

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used in studies to understand the interaction of small molecules with biological targets.

-

Medicine

- Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

- Studied for its pharmacokinetic and pharmacodynamic properties.

-

Industry

- Potential applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropyl and methylthio groups may play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Key Features : Contains a 3-methylbenzamide core and an N-(2-hydroxy-1,1-dimethylethyl) group.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.

- Comparison : Unlike the target compound, this analog lacks a heterocyclic pyridine ring and methylthio group. Its hydroxyl and tertiary alcohol substituents may favor coordination chemistry, whereas the target compound’s cyclopropyl and methylthio groups likely enhance lipophilicity and steric effects.

b) 3-Chloro-4-hydroxy-N-phenethylbenzamide ()

- Key Features : Features a chloro-hydroxybenzamide core and a phenethyl amine side chain.

- Applications : Chlorine and hydroxy groups may influence solubility and binding to polar targets (e.g., enzymes or receptors).

- The cyclopropyl-pyridine motif may offer better metabolic stability compared to the phenethyl group, which is prone to oxidative cleavage .

c) 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide ()

- Key Features : Incorporates a benzooxazolone ring linked to a propanamide chain.

- Reactivity : Demonstrated 10–18% conversion rates under varying conditions, highlighting sensitivity to reaction parameters.

- Comparison: The target compound’s pyridine and methylthio groups are less sterically hindered than the benzooxazolone ring, suggesting greater synthetic flexibility.

Data-Driven Comparison

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C15H16N2S

- Molecular Weight : 256.36 g/mol

- CAS Number : 211245-63-5

This compound is believed to exert its biological effects through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator of various receptors, impacting signal transduction processes within cells.

- Antioxidant Properties : The presence of the methylthio group suggests potential antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated the following:

- Cell Line Studies : The compound showed cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the micromolar range.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.3 |

| HeLa | 10.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

-

Study on Cancer Therapeutics :

A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound in combination with existing chemotherapeutic agents. Results indicated enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that warrants further investigation. -

Antimicrobial Efficacy :

In a clinical trial assessing novel antimicrobial agents, this compound showed promising results against resistant strains of bacteria, highlighting its potential as an alternative therapeutic option in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What cross-disciplinary applications exist beyond pharmacology (e.g., materials science)?

- Materials Science :

- As a ligand in metal-organic frameworks (MOFs) for gas storage (e.g., CO₂ adsorption) .

- Functionalize nanoparticles for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.